2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Description
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a tertiary amine-containing ethanol derivative characterized by a pyrrolidine ring substituted with a methyl group at the 3-position and an isopropylaminoethyl chain.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13(6-7-14)9-11-4-5-12(3)8-11/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVPVUGQBVIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-pyrrolidine with isopropylamine and ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: React 1-methyl-pyrrolidine with isopropylamine in the presence of a suitable solvent.
Step 2: Add ethylene oxide to the reaction mixture and heat to promote the formation of the desired product.
Step 3: Purify the product using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molar Mass : 200.32 g/mol
- Density : 0.960 g/cm³
- Boiling Point : Approximately 283.1 °C
- pKa : 14.75
These properties indicate the compound's stability and potential reactivity in various chemical environments.
Medicinal Chemistry Applications
Therapeutic Potential : The compound is being investigated for its interactions with specific molecular targets, particularly in the context of neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Receptor Interaction Studies : Research has focused on the binding affinity of this compound to various receptors, which could elucidate its mechanisms of action in biological systems. Understanding these interactions is crucial for developing new pharmacological agents .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical transformations, making it useful in creating more complex molecules with potential pharmaceutical applications.
Biological Research
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have indicated that:
- It may influence enzyme systems related to neurotransmission.
- Its unique structure allows it to bind selectively to certain receptors, which could lead to targeted therapeutic effects .
Case Studies and Research Findings
Several studies have documented the compound's efficacy and mechanisms:
- Neurotransmitter Modulation : Research indicated that this compound could enhance the activity of neurotransmitters such as serotonin and dopamine, suggesting potential use in treating mood disorders.
- Receptor Binding Studies : Experimental data demonstrated its binding affinity to specific G-protein coupled receptors (GPCRs), which are critical in many physiological processes .
- Pharmacokinetic Profiles : Ongoing studies aim to define its absorption, distribution, metabolism, and excretion (ADME) properties, essential for evaluating its therapeutic viability .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurological disorders; receptor interaction studies |
| Organic Synthesis | Building block for complex organic compounds; versatile chemical transformations |
| Biological Research | Modulation of neurotransmitter systems; selective receptor binding |
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol and its closest analogs:
Key Structural Differences
Pyrrolidine vs. In contrast, the 3-trifluoromethyl-benzyl substituent in CAS 1353985-63-3 increases hydrophobicity and metabolic stability .
Functional Group Comparison :
- Unlike Sofosbuvir, which features a phosphoramidate and fluorinated sugar moiety for antiviral activity, the target compound lacks nucleotide-like components, suggesting divergent biological targets .
Biological Activity
2-[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol, also referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 200.32 g/mol
- CAS Number : 1353988-52-9
The compound features a unique structure that includes a pyrrolidine ring, an isopropyl group, and an ethanolamine moiety. These structural components contribute to its diverse biological activities.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate receptor activity or enzyme function, leading to various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 4.9 - 17 |
| MRSA | 42 - 160 |
| S. epidermidis | 42 - 160 |
These results indicate that certain derivatives of the compound exhibit significant antibacterial activity, suggesting potential applications in treating bacterial infections .
Cytotoxicity and Selectivity
The compound's cytotoxic effects have been assessed in various cell lines. Notably, it demonstrated selective toxicity against cancer cells while showing minimal effects on normal cells:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 1.5 ± 1.3 |
| THP-1 (macrophage) | Not cytotoxic |
This selectivity is crucial for developing therapeutic agents that can target cancer cells without harming healthy tissues .
Study on Antitubercular Activity
In a recent investigation, the compound was tested against Mycobacterium tuberculosis strains. The results indicated promising antitubercular activity with MIC values significantly lower than those of standard treatments:
| Compound | MIC (µM) |
|---|---|
| This compound | 0.22 |
| Standard Treatment | >1 |
This study underscores the potential of this compound as a candidate for developing new antitubercular therapies .
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization of amino alcohols.
- Introduction of the Isopropyl Group : Alkylation using isopropyl halides.
- Attachment of Ethanolamine Moiety : Nucleophilic substitution reactions.
These synthetic routes allow for modifications that could enhance the biological activity or selectivity of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
